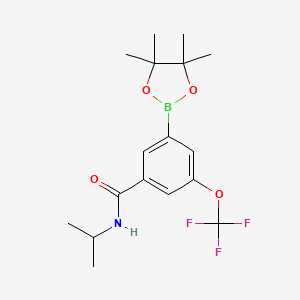![molecular formula C21H28N6O4S B13720476 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/no-structure.png)
5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound known for its significant pharmacological properties. It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which makes it valuable in the treatment of certain medical conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps. One common method includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and stringent quality control measures to maintain consistency .
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazolo[4,3-d]pyrimidin-7-one core.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups .
Applications De Recherche Scientifique
5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of applications in scientific research:
Mécanisme D'action
The compound exerts its effects by selectively inhibiting PDE5, an enzyme responsible for the degradation of cyclic GMP. By inhibiting PDE5, the compound increases the levels of cyclic GMP, leading to relaxation of smooth muscle cells and vasodilation. This mechanism is particularly beneficial in treating erectile dysfunction and pulmonary hypertension .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sildenafil: Another potent PDE5 inhibitor with a similar structure and mechanism of action.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Vardenafil: Similar in structure and function, but with different pharmacokinetic properties.
Uniqueness
5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific ethoxy and piperazinylsulfonyl substitutions, which contribute to its high selectivity and potency as a PDE5 inhibitor .
Propriétés
Formule moléculaire |
C21H28N6O4S |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,19,22H,4-6,9-12H2,1-3H3 |
Clé InChI |
IOUHMEYNOVWUPK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)
![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)

